
Lead bis(5-oxo-L-prolinate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead bis(5-oxo-L-prolinate) is a chemical compound with the molecular formula C10H14N2O6Pb. It is a lead salt of 5-oxo-L-proline, an optically active form of 5-oxoproline having L-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lead bis(5-oxo-L-prolinate) can be synthesized through the reaction of lead(II) acetate with 5-oxo-L-proline in an aqueous solution. The reaction typically involves dissolving lead(II) acetate in water and then adding 5-oxo-L-proline under stirring conditions. The mixture is then heated to facilitate the reaction, and the resulting product is isolated by filtration and drying .
Industrial Production Methods
Industrial production of lead bis(5-oxo-L-prolinate) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods .
Analyse Des Réactions Chimiques
Types of Reactions
Lead bis(5-oxo-L-prolinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form lead oxides and other oxidation products.
Reduction: Reduction reactions can convert lead bis(5-oxo-L-prolinate) to lead metal and other reduced forms.
Substitution: The compound can participate in substitution reactions where the lead ion is replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include lead oxides, elemental lead, and substituted metal prolinates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Lead bis(5-oxo-L-prolinate) has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other lead-containing compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of lead poisoning and other lead-related disorders.
Mécanisme D'action
The mechanism of action of lead bis(5-oxo-L-prolinate) involves its interaction with biological molecules and cellular pathways. The compound can bind to proteins and enzymes, affecting their function and activity. It may also interact with cellular membranes and other structures, leading to various biological effects. The specific molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lead acetate: Another lead salt with different chemical properties and applications.
Lead nitrate: A lead compound used in various industrial processes.
Lead oxalate: A lead salt with distinct chemical and physical properties.
Uniqueness
Lead bis(5-oxo-L-prolinate) is unique due to its specific chemical structure and the presence of the 5-oxo-L-proline ligandIts ability to participate in various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research .
Propriétés
Numéro CAS |
85392-77-4 |
|---|---|
Formule moléculaire |
C10H12N2O6Pb |
Poids moléculaire |
463 g/mol |
Nom IUPAC |
lead(2+);(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Pb/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 |
Clé InChI |
OJXFZRWEZWLNAO-QHTZZOMLSA-L |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Pb+2] |
SMILES canonique |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12642030.png)
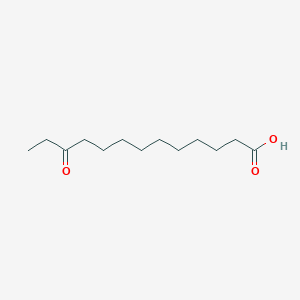

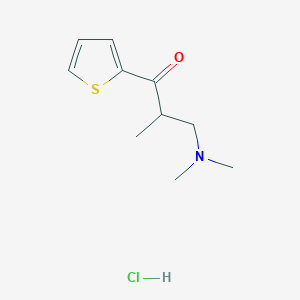
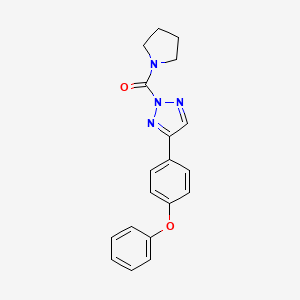
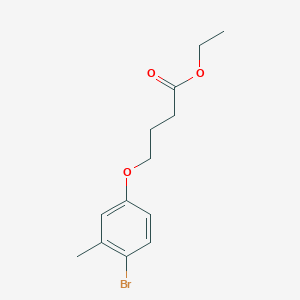
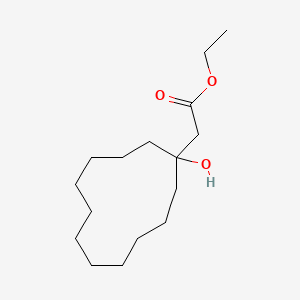
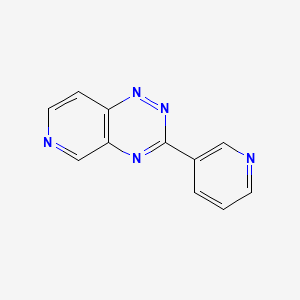
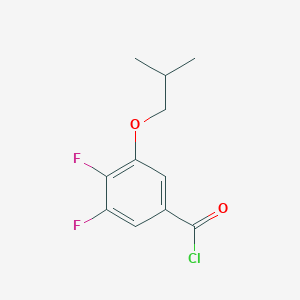
![N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine](/img/structure/B12642102.png)



![1-Phenyl-2-[(2,4,6-trimethylphenyl)tellanyl]ethan-1-one](/img/structure/B12642125.png)
